PYRIDOXATIN

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

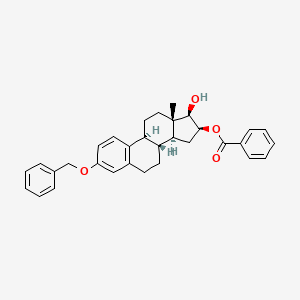

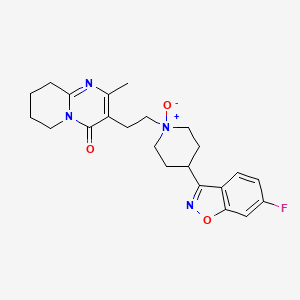

Pyridoxatin is a member of the class of dihydroxypyridines, specifically 1,4-dihydroxypyridin-2-one, carrying an additional 6-ethenyl-2,4-dimethylcyclohexyl substituent at position 3 . It is known for its diverse biological activities, including antibiotic and anticancer properties . This compound also acts as a lipid peroxidation and DNA synthesis inhibitor, as well as a free radical scavenger .

作用机制

Target of Action

Pyridoxatin is a member of the class of dihydroxypyridines . It primarily targets MMP-2 (Gelatinase A) , an enzyme involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

This compound acts as an inhibitor of MMP-2 (Gelatinase A) . By inhibiting this enzyme, it can potentially prevent the breakdown of the extracellular matrix, which is a crucial step in the progression of diseases like arthritis and cancer .

Biochemical Pathways

This compound is involved in the metabolism of proteins, carbohydrates, and fats . More specifically, it is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . It’s important to note that Vitamin B6 is the collective term for a group of three related compounds, pyridoxine, pyridoxal, and pyridoxamine, and their phosphorylated derivatives .

Pharmacokinetics

Pyridoxine, a compound similar to this compound, is readily absorbed from the GI tract . It is stored mainly in the liver with lesser amounts in muscle and brain . It crosses the placenta and is distributed into milk . The half-life elimination of Pyridoxine is approximately 15 to 20 days .

Result of Action

The inhibition of MMP-2 by this compound can potentially prevent the breakdown of the extracellular matrix, which is a crucial step in the progression of diseases like arthritis and cancer . Moreover, this compound is indicated to be a lipid peroxidation and DNA synthesis inhibitor as well as a free radical scavenger .

生化分析

Biochemical Properties

Pyridoxatin plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of Vitamin B6, acting as a coenzyme in amino acid biosynthesis, decarboxylation, racemic reactions, and other biological processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, in Magnaporthe oryzae, the expressions of a gene encoding pyridoxine biosynthesis protein (PDX1) were significantly upregulated in the early infectious stages .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in de novo Vitamin B6 biosynthesis, not in the uptake process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the deletion of MoPDX1 slowed vegetative growth on different media, especially on MM media . The growth defect was rescued when MoPdx1-protein was expressed in mutants strains and when commercial VB6 (pyridoxine) was added exogenously .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways . For instance, it is involved in the biosynthesis of Vitamin B6, which is a crucial metabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is biosynthesized in conidia, then transported into the appressorium . This transportation plays important roles in substances transportation from conidia to appressorium thus to regulate the appressorium turgor pressure .

Subcellular Localization

This compound is located in the cytoplasm and present in spore and germ tubes at 14 hours post inoculation (hpi) and then transferred into the appressorium at 24 hpi . This subcellular localization affects its activity or function .

准备方法

The synthesis of pyridoxatin involves several steps. One of the methods includes the reaction of a 1,3-oxazole derivative with a dienophile, leading to the formation of intermediate compounds that are further transformed into this compound . The industrial production of this compound is not as widely documented as other compounds, but it typically involves similar multi-step synthetic routes that ensure high yields and purity .

化学反应分析

Pyridoxatin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups. Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations The major products formed from these reactions vary but often include derivatives that retain the core dihydroxypyridine structure

科学研究应用

Pyridoxatin has several scientific research applications:

相似化合物的比较

Pyridoxatin is unique compared to other dihydroxypyridines due to its specific substituents and biological activities. Similar compounds include:

Desferriastechrome: Another fungal hydroxamate with iron chelation properties.

Desferricoprogen: Known for its antioxidant and iron scavenging abilities.

Asperpyridone A: A pyridone alkaloid with hypoglycemic activity.

Trichodin A: Exhibits antibiotic activities against certain bacteria.

This compound stands out due to its combined antibiotic, anticancer, and antioxidant properties, making it a versatile compound in scientific research and potential therapeutic applications .

属性

CAS 编号 |

149196-98-5 |

|---|---|

分子式 |

C15H21NO3 |

分子量 |

263.337 |

IUPAC 名称 |

3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one |

InChI |

InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m1/s1 |

InChI 键 |

OQJADHLOEAOIGC-LSCVPOLPSA-N |

SMILES |

CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Oxa-3-azabicyclo[5.1.0]octane](/img/structure/B588557.png)

![3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B588560.png)

![2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid](/img/structure/B588564.png)

![2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid](/img/structure/B588568.png)

![1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588572.png)

![Benzo[d]thiazole-7-carbaldehyde](/img/structure/B588575.png)